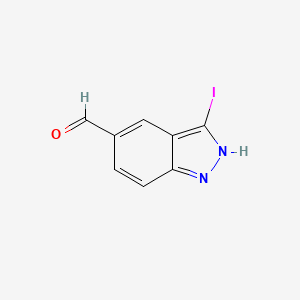

3-Iodo-1H-indazole-5-carbaldehyde

Descripción

Significance of the Indazole Scaffold in Contemporary Chemical and Biological Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. moldb.com Its unique arrangement of nitrogen atoms allows for hydrogen bonding and other interactions with biological targets like enzymes and receptors, making it a valuable pharmacophore. researchgate.net Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov

The versatility of the indazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.gov This has led to the development of several FDA-approved drugs containing the indazole moiety, such as:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic. nih.gov

Niraparib: A PARP inhibitor for treating certain types of cancer. nih.gov

The continuous exploration of indazole-based compounds underscores their importance in the quest for novel and effective therapeutic agents for a multitude of diseases. researchgate.net

Historical Context of Halogenated Indazoles in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms, such as iodine, bromine, and chlorine, onto the indazole scaffold has been a historically significant strategy in organic synthesis and medicinal chemistry. Halogenation reactions provide key intermediates, as the halogen atom can serve as a reactive handle for a variety of subsequent chemical transformations. vulcanchem.com

Halogenated indazoles are particularly valuable as precursors in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. vulcanchem.com These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from relatively simple starting materials. The ability of halogens to significantly alter the electronic properties of a molecule also plays a crucial role in modulating the biological activity of drug candidates. vulcanchem.com

Overview of 3-Iodo-1H-indazole-5-carbaldehyde as a Strategic Synthetic Intermediate

This compound is a bifunctional molecule that serves as a highly strategic building block in organic synthesis. vulcanchem.com Its value lies in the presence of two distinct and orthogonally reactive functional groups on the stable indazole core.

The iodine atom at the C3 position is an excellent leaving group, making this site ripe for a wide range of cross-coupling reactions. This allows for the introduction of various substituents, facilitating the creation of diverse libraries of compounds for biological screening. vulcanchem.com Simultaneously, the aldehyde group at the C5 position is a versatile functional handle that can undergo numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups through condensation and nucleophilic addition reactions. nih.gov

This dual reactivity makes this compound a powerful tool for medicinal chemists, enabling the efficient and targeted synthesis of complex indazole derivatives with potential therapeutic applications. nih.govvulcanchem.com One reported synthetic route to a related compound, 5-iodo-1H-indazole-3-carboxaldehyde, involves the nitrosation of 5-iodo-indole, highlighting a potential pathway for accessing this important class of intermediates. nih.govrsc.org

Chemical Data

Below are tables detailing the key properties and identifiers for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅IN₂O |

| Molecular Weight | 272.04 g/mol |

| Appearance | White solid |

| Density | 2.1 g/cm³ guidechem.com |

| Boiling Point | 435.6 °C at 760 mmHg guidechem.com |

| Flash Point | 217.2 °C guidechem.com |

| Refractive Index | 1.824 guidechem.com |

Table 2: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 944899-01-8 |

| InChI Key | STUWJSRMOZCBIX-UHFFFAOYSA-N vulcanchem.com |

| SMILES | C1=CC2=NNC(=C2C=C1C=O)I uni.lu |

Propiedades

IUPAC Name |

3-iodo-2H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUWJSRMOZCBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672252 | |

| Record name | 3-Iodo-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-01-8 | |

| Record name | 3-Iodo-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 1h Indazole 5 Carbaldehyde and Its Derivatives

Strategies for the Construction of the Indazole Core with Targeted Functionalization.chim.itbenchchem.comarkat-usa.org

The indazole scaffold is a prized structural motif in the development of bioactive compounds, particularly as kinase inhibitors. rsc.orgrsc.org The synthesis of 3-substituted indazoles often relies on key intermediates like 1H-indazole-3-carboxaldehyde derivatives. rsc.orgrsc.orgnih.gov

Regioselective Iodination Approaches for Indazole Systems.chim.itbenchchem.comarkat-usa.org

Halogenation, particularly iodination, at the C3 position of the indazole ring is a crucial step for introducing further functionalization through cross-coupling reactions. chim.it Direct iodination of N-protected indazoles can be achieved with high regioselectivity. chim.it For instance, the use of iodine in the presence of a suitable base allows for the specific introduction of an iodine atom at the 3-position. chim.it

A common route to 5-iodo-1H-indazole involves a Sandmeyer-type reaction starting from 5-aminoindazole. chemicalbook.com The amino group is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom at the 5-position. chemicalbook.com

Nitrosation of Indoles as a Pathway to 1H-Indazole-3-carboxaldehyde Derivatives as Precursors.rsc.orgnih.govresearchgate.net

A general and efficient method for accessing 1H-indazole-3-carboxaldehyde derivatives is through the nitrosation of indoles. rsc.orgnih.govresearchgate.net This reaction proceeds by treating an indole (B1671886) with a nitrosating agent, such as sodium nitrite, in a slightly acidic medium. rsc.orgrsc.orgnih.gov The process involves the nitrosation of the indole at the C3 position, leading to an oxime intermediate. This intermediate then undergoes ring-opening upon the addition of water, followed by ring-closure to form the 1H-indazole-3-carboxaldehyde. nih.govrsc.org

This methodology is applicable to a wide range of substituted indoles, including those with electron-donating and electron-withdrawing groups. rsc.orgrsc.orgnih.gov For the synthesis of 5-iodo-1H-indazole-3-carboxaldehyde, the starting material would be 5-iodoindole. nih.gov The reaction conditions, such as temperature and reaction time, can be optimized based on the electronic nature of the substituent on the indole ring. rsc.orgnih.gov For example, electron-poor indoles may require higher temperatures for the reaction to proceed to completion. rsc.orgnih.gov

Functional Group Interconversions and Transformations at the 5-Carbaldehyde Position.chim.itnih.govrsc.org

The aldehyde group at the 5-position of 3-iodo-1H-indazole-5-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives. nih.govrsc.org

Aldehyde Functionalization via Condensation and Nucleophilic Addition Reactions.chim.itnih.govrsc.org

The aldehyde functional group readily undergoes condensation reactions with various nucleophiles. nih.govrsc.org These reactions provide access to a wide range of derivatives with potential biological activity. nih.govrsc.org Nucleophilic addition reactions to the aldehyde are also a common strategy for introducing new functional groups.

Conversion to Alkenes via Knoevenagel and Wittig Condensations.nih.govrsc.org

The aldehyde can be converted to alkenes through Knoevenagel and Wittig condensations. nih.govrsc.org The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base catalyst. researchgate.netnih.gov The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene, offering a high degree of control over the stereochemistry of the resulting double bond. youtube.com

Formation of Heteroaromatic Compounds (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles) via Cyclization Reactions.nih.govrsc.org

The aldehyde functionality serves as a key precursor for the construction of various heteroaromatic rings through cyclization reactions. nih.govrsc.org For example, reaction with appropriate binucleophiles can lead to the formation of fused or appended heterocyclic systems like oxazoles, thiazoles, and benzimidazoles. nih.govrsc.org These transformations significantly expand the chemical space accessible from this compound.

Derivatization to Secondary Alcohols and Amines

The aldehyde functional group at the C5 position of this compound is a key site for derivatization, allowing for its conversion into secondary alcohols and amines. These transformations introduce new functional groups and potential points for further molecular elaboration.

Secondary Alcohols: The synthesis of secondary alcohols from the corresponding aldehyde can be readily achieved through nucleophilic addition reactions. Grignard reagents (R-MgX) or organolithium compounds (R-Li) can be employed to introduce a variety of alkyl, aryl, or vinyl substituents. The reaction proceeds via the addition of the organometallic reagent to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the secondary alcohol.

Secondary and Tertiary Amines: Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from aldehydes. organic-chemistry.org This one-pot reaction typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, respectively. The intermediate is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). redalyc.org The choice of reducing agent and reaction conditions can be optimized to favor the formation of the desired amine and minimize side reactions. organic-chemistry.org For instance, a stepwise procedure involving the formation of the imine in methanol (B129727) followed by reduction with sodium borohydride has been developed to address issues of dialkylation when using primary amines.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of the iodine atom at the C3 position makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. researchgate.net

Sonogashira Coupling and Related Alkyne Coupling Transformations

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction has been successfully applied to this compound to introduce alkynyl moieties at the C3 position. arkat-usa.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org

The general applicability of the Sonogashira coupling allows for the introduction of a wide range of substituted alkynes, leading to the synthesis of diverse 3-alkynyl-1H-indazole-5-carbaldehyde derivatives. These products can serve as versatile intermediates for the construction of more complex heterocyclic systems. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions with 3-Iodo-1H-indazole Derivatives

| Indazole Substrate | Alkyne | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | High | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | High | arkat-usa.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | - | wikipedia.org |

Other Palladium-Catalyzed Cross-Coupling Strategies for Structural Diversification

Beyond the Sonogashira reaction, the this compound scaffold is amenable to other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide and is a powerful method for forming carbon-carbon bonds. nih.gov The reaction of this compound with various boronic acids or esters can introduce a wide range of aryl, heteroaryl, or vinyl groups at the C3 position. ias.ac.in

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups at the C3 position of the indazole ring.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. It can be used to introduce primary or secondary amines at the C3 position of the indazole core.

These palladium-catalyzed reactions provide a robust platform for the synthesis of a vast library of substituted indazole derivatives with diverse functionalities. nih.govrsc.org

N-Alkylation and Amide Cross-Coupling in Indazole Derivative Synthesis

The indazole ring possesses a reactive N-H group that can be functionalized through various reactions, including N-alkylation and amide cross-coupling.

The regioselectivity of N-alkylation of the indazole scaffold can be influenced by the substituents on the ring and the choice of reagents. nih.govbeilstein-journals.org Studies have shown that for certain C3-substituted indazoles, high N-1 regioselectivity can be achieved using sodium hydride in tetrahydrofuran. nih.gov

Amide cross-coupling reactions are also valuable for modifying the indazole core. For example, N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide has been synthesized using the amide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF. nih.gov This reaction demonstrates the utility of amide bond formation in creating more complex indazole derivatives. nih.gov

Protection and Deprotection Strategies for N-H Indazoles in Synthetic Pathways

In multi-step syntheses involving indazoles, it is often necessary to protect the N-H group to prevent unwanted side reactions. willingdoncollege.ac.in The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Common protecting groups for the indazole nitrogen include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. arkat-usa.orgresearchgate.net However, it can also be cleaved under specific basic conditions. arkat-usa.org

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group has been shown to be effective in directing regioselective C-3 lithiation of indazoles. acs.org It can be removed by treatment with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. acs.org

Ethoxyethyl: This protecting group has been utilized in the context of Sonogashira cross-coupling reactions of 3-iodo-1H-pyrazole derivatives. arkat-usa.org

Reactivity Profiles and Mechanistic Investigations of 3 Iodo 1h Indazole 5 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Indazole Nucleus and the Carbaldehyde Moiety

The chemical behavior of 3-Iodo-1H-indazole-5-carbaldehyde is dictated by the interplay of its constituent parts: the aromatic indazole core, the reactive iodine substituent at the C3 position, and the aldehyde function at the C5 position.

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is inherently aromatic and possesses a degree of nucleophilicity, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing carbaldehyde group at the 5-position deactivates the benzene portion of the ring towards electrophilic substitution. Conversely, the pyrazole moiety contains two nitrogen atoms, with the N1 position being the more common site for alkylation and acylation reactions, a typical nucleophilic behavior of the indazole nucleus.

The iodine atom at the C3 position is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. acs.orgacs.orgresearchgate.net For instance, in reactions analogous to those performed on 5-bromoindazoles, the iodo-group at C3 can readily participate in Suzuki cross-coupling with a variety of boronic acids, enabling the introduction of aryl, heteroaryl, or alkyl groups. acs.orgnih.gov

The carbaldehyde group at the C5 position exhibits typical electrophilic character. It readily undergoes nucleophilic addition reactions, serving as a precursor for the synthesis of a wide range of derivatives. These include alcohols via reduction, imines through condensation with primary amines, and alkenes via Wittig-type reactions. The aldehyde can also be oxidized to the corresponding carboxylic acid or undergo reductive amination to introduce aminoalkyl substituents. The reactivity of the aldehyde is analogous to that observed in other heterocyclic aldehydes, such as indole-3-carboxaldehyde, which is known to participate in various C-C and C-N bond-forming reactions. nih.govresearchgate.net

Reactivity Summary of this compound

| Functional Group | Position | Reactivity Type | Common Reactions | Key Reagents/Catalysts |

|---|---|---|---|---|

| Indazole Nucleus (N1) | 1 | Nucleophilic | Alkylation, Acylation | Alkyl halides, Acyl chlorides in the presence of a base |

| Iodine | 3 | Electrophilic (in cross-coupling) | Suzuki, Heck, Sonogashira coupling | Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base |

| Carbaldehyde | 5 | Electrophilic | Nucleophilic addition (reduction, imine formation, Wittig), Oxidation, Reductive amination | NaBH₄, Primary amines, Wittig reagents, Oxidizing agents (e.g., KMnO₄), NaBH(OAc)₃ |

Reaction Kinetics and Thermodynamic Considerations in Derivatization Processes

The derivatization of this compound is often governed by a delicate balance of kinetic and thermodynamic control, which can be exploited to achieve desired regioselectivity and product outcomes.

In the context of N-alkylation of the indazole ring, the formation of N1 and N2 isomers is a classic example of this dichotomy. The N1-substituted product is generally the thermodynamically more stable isomer due to reduced steric hindrance. nih.gov However, under certain reaction conditions, such as using specific solvents or bases, the kinetically favored N2-isomer can be obtained as the major product. For instance, in the glycosylation of 4-nitroindazole, kinetic control (shorter reaction time) favored the N2-isomer, while thermodynamic control (longer reaction time) yielded the N1-isomer. nih.gov This principle can be extrapolated to the derivatization of this compound, where careful selection of reaction parameters can steer the substitution towards the desired nitrogen atom.

Thermodynamic data for indazole derivatives indicate that the 1H-tautomer is significantly more stable than the 2H- and 3H-tautomers. researchgate.net This inherent stability of the 1H-indazole core is a driving force in many of the synthetic transformations.

Kinetic vs. Thermodynamic Control in Indazole Derivatization

| Reaction Type | Kinetic Product | Thermodynamic Product | Controlling Factors |

|---|---|---|---|

| N-Alkylation/Glycosylation | N2-isomer | N1-isomer | Reaction time, Temperature, Solvent, Base |

| Suzuki Coupling | Product distribution can be influenced by catalyst and ligand choice, but generally proceeds to the thermodynamically favored cross-coupled product. | Catalyst system, Base, Solvent |

Stereochemical Aspects in Complex Synthetic Transformations

The planar nature of the indazole ring itself does not possess any stereocenters. However, the functional groups attached to it, particularly the carbaldehyde, provide a gateway for the introduction of chirality and the construction of complex, three-dimensional structures with controlled stereochemistry.

Recent advances in asymmetric catalysis have enabled the enantioselective functionalization of the indazole core. For example, highly enantioselective methods for the C3-allylation of 1H-indazoles have been developed using copper-hydride catalysis, leading to the formation of a quaternary chiral center at the C3 position. acs.orgmit.edumit.edunih.gov These reactions proceed through a well-defined transition state, where the stereochemical outcome is dictated by the chiral ligand employed. acs.orgmit.edumit.edu

Furthermore, the carbaldehyde at the C5 position can be a focal point for diastereoselective reactions. For instance, its reaction with a chiral nucleophile or in the presence of a chiral catalyst can lead to the formation of chiral secondary alcohols with high diastereoselectivity. Subsequent transformations of these chiral intermediates can then be used to build up more complex molecular architectures.

The construction of polycyclic indazole skeletons bearing multiple contiguous chiral centers has also been achieved through asymmetric triple-reaction sequences, merging organocatalysis and photocatalysis. acs.org These sophisticated strategies allow for the efficient synthesis of structurally diverse indazole derivatives with excellent stereocontrol. While these examples may not directly involve this compound, the principles and methodologies are highly applicable to its stereoselective transformations. The presence of the iodo- and carbaldehyde groups offers multiple points for the strategic introduction of stereocenters, making it a valuable substrate for the synthesis of complex, chiral molecules of medicinal interest.

Stereoselective Transformations Involving the Indazole Scaffold

| Transformation | Position | Stereochemical Outcome | Catalytic System/Method |

|---|---|---|---|

| C3-Allylation | 3 | Enantioselective formation of a quaternary chiral center | Copper-hydride catalysis with a chiral ligand |

| Nucleophilic addition to aldehyde | 5 | Diastereoselective formation of chiral alcohols | Use of chiral nucleophiles or chiral catalysts |

| Polycyclic skeleton construction | Multiple | Enantioselective formation of multiple contiguous chiral centers | Asymmetric organocatalysis combined with photocatalysis |

Biological Activities and Pharmacological Relevance of 3 Iodo 1h Indazole 5 Carbaldehyde Derivatives

Anticancer Potential and Associated Molecular Mechanisms

The indazole core is a key feature in a number of small molecule kinase inhibitors and other anticancer agents, indicating the potential of this heterocyclic system in oncology. nih.govmdpi.com Derivatives of 3-Iodo-1H-indazole-5-carbaldehyde have been investigated for their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.

Inhibition of Tyrosine Threonine Kinase (TTK)

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. The overexpression of TTK is common in various cancers, making it an attractive target for anticancer drug development. Research into indazole-based compounds has led to the discovery of potent TTK inhibitors. For instance, a novel class of TTK inhibitors was developed based on an indazole core, leading to the identification of CFI-400945, a potent inhibitor that has advanced to clinical trials for breast cancer. nih.gov These inhibitors typically feature key substitutions at the 3 and 5 positions of the indazole ring, highlighting the importance of the substitution pattern for biological activity. The 3-iodo and 5-carbaldehyde functionalities of the titular compound could play a significant role in the binding affinity and selectivity towards the TTK active site.

Modulation of the Breast Cancer Aromatase Enzyme

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. frontiersin.org While direct studies on this compound as an aromatase inhibitor are limited, the structural features of the indazole ring are pertinent. Non-steroidal aromatase inhibitors often contain nitrogen-containing heterocyclic rings, such as the triazole in letrozole (B1683767) and anastrozole, which coordinate with the heme iron of the enzyme. mdpi.comnih.gov The imidazole (B134444) ring, structurally related to the pyrazole (B372694) component of indazole, is also known to confer aromatase inhibitory activity. mdpi.com Furthermore, indole-based derivatives, which share structural similarities with indazoles, have been developed as effective aromatase inhibitors. frontiersin.org This suggests that the indazole scaffold of this compound derivatives has the potential to be optimized for aromatase inhibition.

Activity against Renal Cancer-Related Protein Targets (e.g., PDB: 6FEW)

Molecular docking studies have illuminated the potential of indazole derivatives in the context of renal cancer. The protein data bank (PDB) entry 6FEW corresponds to the crystal structure of a protein implicated in renal cancer. A study investigating novel indazole derivatives demonstrated significant binding energies with PDB: 6FEW. researchgate.net Specifically, certain synthesized indazole compounds, such as 6g, 6h, 7g, and 7h from the study, were identified as having high binding affinities, suggesting their potential as therapeutic agents for kidney cancer. researchgate.net These findings underscore the utility of the indazole scaffold in targeting proteins relevant to renal cell carcinoma. The specific substitutions on the this compound core would influence its binding mode and potency against such targets.

Inhibition of DNA, RNA, and Protein Synthesis in Malignant Cells

A fundamental approach to halting cancer progression is to disrupt the synthesis of essential macromolecules. A closely related isomer, 3-Iodo-1H-indazole-6-carbaldehyde (3IAA), has been shown to inhibit tumor growth by blocking the synthesis of DNA, RNA, and protein in cancer cells. biosynth.com This broad-spectrum inhibition of macromolecule synthesis leads to a cytostatic or cytotoxic effect on malignant cells. The antitumor activity of 3IAA has been demonstrated in various animal models of cancer, where it induced a significant decrease in tumor volume and weight. biosynth.com Given the structural similarity, it is plausible that this compound derivatives exert a similar mechanism of action.

Anti-inflammatory Properties and Cyclooxygenase-2 (COX-2) Enzyme Modulation

Indazole derivatives have long been recognized for their anti-inflammatory activities. nih.govresearchgate.net The drug Benzydamine, which contains an indazole core, is a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

Antimicrobial and Antifungal Efficacy Profiles

The indazole nucleus is a key pharmacophore in the development of new antimicrobial and antifungal agents. nih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against various microbial strains. Research has shown that the introduction of different functional groups to the indazole core can significantly enhance its antimicrobial properties. nih.govnih.gov

For instance, studies on various indazole derivatives have demonstrated potent activity against both bacterial and fungal pathogens. nih.gov A series of N-methyl-3-arylindazoles showed significant efficacy against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Similarly, the synthesis of indolylimidazole derivatives has yielded compounds with notable antimicrobial activity. One such derivative, compound 1c, was found to be the most active in its series, with minimum inhibitory concentrations (MIC) ranging from 9.9 to 12.5 μg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. researchgate.net Another compound, 1d, showed potent activity against Candida albicans. researchgate.net

The antifungal potential of these derivatives is particularly noteworthy. Many 1,2,4-triazole (B32235) derivatives, which share structural similarities with functionalized indazoles, are integral components of clinical antifungal drugs like fluconazole (B54011) and itraconazole. ujmm.org.ua Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives, for example, revealed that compounds with iodine, chlorine, or bromine substituents exhibited remarkable and broad-spectrum antifungal activities, in some cases superior to commercial fungicides. nih.gov

Table 1: Antimicrobial Activity of Selected Indole (B1671886) and Indazole Derivatives

| Compound Series | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| N-methyl-3-arylindazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Showed dominant activity against the tested bacterial and fungal strains. | nih.gov |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole Derivatives (1a-1d) | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Candida albicans | Compound 1c was most active with MICs of 9.9-12.5 μg/mL. Compound 1d was potent against C. albicans. | researchgate.net |

| Metronidazole 1H-1,2,3-triazole Derivatives (5a-i, 7a-e) | Various fungal and bacterial strains | Compounds 5b, 5c, 5e, 7b, and 7e displayed excellent antimicrobial activity, superior to the parent compound. | beilstein-journals.org |

| 3-indolyl-3-hydroxy oxindole Derivatives (3t, 3u, 3v, 3w) | Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Bipolaris maydis, Colletotrichum gloeosporioides | Displayed remarkable, broad-spectrum antifungal activity, comparable or superior to commercial fungicides. Compound 3u was most effective against R. solani. | nih.gov |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Indazole derivatives have been investigated for their antioxidant properties, specifically their ability to scavenge reactive oxygen species (ROS). researchgate.net ROS, such as the superoxide (B77818) anion-radical (O₂⁻), are implicated in oxidative stress, a key factor in many disease pathologies. mdpi.com The antioxidant action of these compounds is often attributed to their chemical structure, which can neutralize these harmful radicals. researchgate.net

The evaluation of antioxidant activity involves various assays that measure the scavenging of ROS and reactive nitrogen species (RNS). nih.gov Studies on nonsteroidal anti-inflammatory drugs (NSAIDs) with indole structures, which are related to indazoles, have explored their ROS and RNS scavenging capabilities. capes.gov.br The primary anti-inflammatory mechanism of these drugs is the inhibition of prostaglandin (B15479496) synthesis, but their ability to mitigate oxidative stress is also a significant area of research. capes.gov.br For example, research on Varronia curassavica extract, which contains phenolic compounds, showed very promising antioxidant activity, particularly in the capture of O₂⁻, with an EC₅₀ value three times lower than the standard antioxidant Trolox. researchgate.net This highlights the potential of specific chemical motifs within larger molecules to confer potent antioxidant effects.

Other Emerging Pharmacological Applications of Indazole Derivatives

Beyond their antimicrobial and antioxidant effects, derivatives of the indazole scaffold are being explored for a wide range of other pharmacological applications. nih.govnih.gov

Anti-aggregatory and Vasorelaxant Activities through Nitric Oxide (NO) Release and cGMP Modulation

Certain heterocyclic compounds, including indazole derivatives, exhibit vasodilatory and antiplatelet aggregation effects. nih.gov These actions are often mediated through the nitric oxide (NO) signaling pathway. unesp.br NO activates the enzyme soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comnih.gov This increase in cGMP in vascular smooth muscle cells and platelets results in vasorelaxation and inhibition of platelet aggregation, respectively. nih.gov

For example, resveratrol (B1683913) derivatives incorporating a furoxan moiety, which acts as an NO-donor, have demonstrated the ability to release NO and inhibit platelet aggregation induced by various agonists. unesp.br Similarly, the furoxan derivative FPTO was found to generate NO, stimulate sGC activity, and relax pre-contracted aortic rings, with its vasorelaxant activity being dependent on sGC. nih.gov These findings suggest that hybrid molecules designed from an indazole framework could be developed as potent anti-aggregatory and vasorelaxant agents. unesp.br

Anti-HIV and Antiparasitic Activities

The indazole nucleus is a structural motif present in compounds with activity against HIV. nih.gov Research has focused on developing indazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net For instance, new 4-nitroimidazoles, which are structurally related to indazoles, have been synthesized and evaluated for their anti-HIV activity. researchgate.net

In the realm of parasitic diseases, indazole and similar imidazole-based compounds have shown promise. nih.gov Some imidazole derivatives have been found to restrict parasite growth in a dose-dependent manner. nih.gov The proposed mechanism involves the induction of oxidative stress within the parasite. nih.gov Furthermore, various triazole derivatives have demonstrated significant anthelmintic activity, in some cases higher than the standard drug albendazole, making them promising candidates for new antiparasitic drugs. mdpi.com

Potential in Neurodegenerative Disorders and Osteoporosis Treatment

Indazole derivatives are increasingly being recognized for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govnih.gov A primary strategy in Alzheimer's treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov A series of indazole-based thiadiazole-bearing thiazolidinone derivatives were synthesized, with one compound showing an IC₅₀ value of 0.89 ± 0.12 μM for BuChE inhibition, identifying it as a highly efficacious derivative. nih.gov The development of multi-target-directed ligands based on the indazole scaffold is a promising approach for complex neurodegenerative diseases. nih.govnih.gov

While the direct application of this compound derivatives in osteoporosis is less documented in the reviewed literature, the broad biological activities of indazoles suggest a potential for future investigation in this area.

Antiplatelet and Antispermatogenic Effects

The antiplatelet activity of indazole derivatives is closely linked to their anti-aggregatory and vasorelaxant properties, often mediated by the NO/cGMP pathway. nih.govunesp.br Studies on 1,2,3-triazole derivatives, for example, showed that they inhibited platelet aggregation induced by collagen or ADP without causing toxicity to platelets or red blood cells. nih.gov This suggests that the core heterocyclic structure is a viable starting point for designing new antithrombotic drugs. nih.gov

The indazole skeleton has also been associated with antispermatogenic activity, indicating a potential role in male contraception or in therapies where modulation of spermatogenesis is desired. researchgate.net This represents another emerging area for the pharmacological application of this versatile chemical scaffold.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects, such as enzyme inhibition and receptor antagonism.

The biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole ring system. Research has focused on modifications at several key positions, including the C3, C5, and N1 positions, to enhance potency and selectivity for specific biological targets.

Modification of the C5-Carbaldehyde Group:

The carbaldehyde group at the C5 position of this compound is a prime site for chemical modification. One common transformation is its conversion to a carboxamide moiety. Studies on indazole-5-carboxamides have identified these derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.govacs.org

The SAR studies revealed that the nature of the substituent on the carboxamide nitrogen is critical for MAO-B inhibitory activity. For instance, substitution with a dichlorophenyl group, as seen in N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, resulted in a compound with subnanomolar potency for human MAO-B. nih.gov The introduction of a methyl group at the N1 position of the indazole ring was also found to be favorable for activity. nih.govacs.org

| Compound | Substituent at C5 | N1-Substituent | Target | IC50 (nM) | Selectivity vs MAO-A |

| 38a | N-(3,4-dichlorophenyl)carboxamide | CH₃ | hMAO-B | 0.386 | >25,000-fold |

| 30 | N-(3,4-difluorophenyl)carboxamide | H | hMAO-B | 1.59 | >6,000-fold |

| 58 | (E)-N-(3,4-dichlorophenyl)methanimine | H | hMAO-B | 0.612 | >16,000-fold |

| hMAO-B: human Monoamine Oxidase B |

Furthermore, replacing the carboxamide linker with a methanimine (B1209239) spacer also yielded highly potent and selective MAO-B inhibitors. nih.govacs.org This indicates that the geometry and electronic properties of the linker between the indazole core and the aryl substituent are key determinants of biological activity.

Modification at the C3-Position:

The iodine atom at the C3 position of this compound is another key site for modification, often utilized in cross-coupling reactions to introduce a variety of substituents. SAR studies on 1H-indazole-3-carboxamide derivatives have demonstrated their potential as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov

In this series, the introduction of an appropriate hydrophobic ring that can fit into the deep back pocket of the enzyme's binding site, coupled with a hydrophilic group exposed to the solvent region, was found to be crucial for high inhibitory activity and selectivity. nih.gov For example, compound 30l from this class of derivatives exhibited an IC50 of 9.8 nM for PAK1. nih.gov

| Compound | C3-Substituent | Biological Target | IC50 (nM) | Key Feature |

| 30l | Carboxamide derivative | PAK1 | 9.8 | Optimal hydrophobic and hydrophilic substitutions |

Additionally, research on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors has highlighted the importance of substituents at both the C3 and C6 positions for activity. nih.gov The optimization of these substituents led to the identification of potent inhibitors that demonstrated efficacy in animal models of inflammatory disease. nih.gov

The development of 3-benzimidazol-2-yl-1H-indazole analogs as inhibitors of receptor tyrosine kinases (RTKs) further underscores the significance of the C3-substituent. nih.gov The introduction of the benzimidazole (B57391) moiety at this position was a key factor in achieving potent RTK inhibition. nih.gov

Computational Chemistry and Rational Drug Design of Indazole Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and conformational arrangements.

Molecular docking simulations are employed to predict how indazole derivatives bind to the active sites of target enzymes, a key step in understanding their inhibitory potential. For instance, studies on various substituted indazole derivatives have successfully predicted their binding affinities with cancer-related proteins such as Murine double minutes-2 (MDM2) and Glycogen synthase kinase-3 beta (GSK-3β). researchgate.net In one study, a series of N-trityl-3-amino/alkoxy substituted 5-azaindazoles were docked against cancer-causing receptor proteins, with one derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showing a particularly high binding energy of -359.2 kcal/mol with the MDM2 receptor. Similarly, docking studies on 5-substituted indazole derivatives against GSK-3β helped in identifying compounds with favorable interaction energies, suggesting strong binding to the enzyme's active site. researchgate.net

Table 1: Predicted Binding Affinities of Indazole Derivatives with Target Enzymes

| Indazole Derivative Class | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| N-trityl-3-amino/alkoxy substituted 5-azaindazoles | MDM2 receptor bind p53 | -359.2 (for compound 3c) |

| 5-substituted-1H-indazoles | GSK-3β | Not specified |

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. These "hotspots" are regions where interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces are concentrated. For example, docking studies of azaindazole derivatives with the MDM2 receptor revealed significant bonding interactions with the active site amino acids GLN72 and HIS73. In another study focused on GSK-3β inhibitors, docking analysis showed that key residues Val135, Gln185, Arg141, and Asp200 were essential for the interaction between the enzyme and the 5-substituted indazole ligands. researchgate.net This information is invaluable for designing new derivatives with modified functional groups that can enhance interactions with these specific residues, thereby improving potency and selectivity.

Table 2: Key Active Site Residues for Indazole Derivative Binding

| Target Enzyme | Key Interacting Amino Acid Residues |

|---|---|

| MDM2 receptor bind p53 | GLN72, HIS73 |

| GSK-3β | Val135, Gln185, Arg141, Asp200 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By correlating physicochemical properties or structural features with activity, QSAR models can predict the activity of new, unsynthesized compounds.

Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives to understand the structural requirements for their biological activities. researchgate.net In a study on 5-substituted indazole derivatives as GSK-3β inhibitors, researchers developed and validated multiple QSAR models. researchgate.net The statistical quality of these models is assessed using parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for an external test set (pred_r²). For 3D-QSAR studies, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used, which consider the steric and electrostatic fields of the molecules. nih.gov These models are validated internally and externally to ensure their robustness and predictive power. nih.govnih.gov

Table 3: Statistical Validation of a 2D-QSAR Model for Indazole Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| r² | > 0.8 | Coefficient of determination, indicates goodness of fit. |

| q² | > 0.7 | Cross-validated coefficient, indicates internal predictive ability. |

| pred_r² | > 0.8 | Predictive r-squared for the external test set, indicates external predictive ability. |

Note: Specific values are illustrative of typical high-quality QSAR models as detailed in studies on heterocyclic inhibitors. semanticscholar.orgufv.brresearchgate.net

QSAR models are instrumental in identifying the key molecular descriptors that govern the biological activity of a compound series. For 5-substituted indazole derivatives targeting GSK-3β, a significant 2D-QSAR model highlighted the importance of descriptors such as T_C_N_5, T_2_N_0, and SlogP (a measure of lipophilicity). researchgate.net 3D-QSAR models further revealed that electrostatic and hydrophobic fields were critical for inhibitory activity. researchgate.net These findings suggest that specific topological features, along with the compound's lipophilicity and electronic properties, are crucial for effective inhibition. This knowledge allows medicinal chemists to strategically modify the indazole scaffold to enhance these desirable properties, leading to the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis in Biological Systems

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the ligand-receptor complex and to analyze the conformational changes that may occur upon binding. nih.govajgreenchem.com

MD simulations have been applied to study the behavior of potent indazole derivatives within the active site of their target proteins. nih.gov For example, a study on indazole derivatives as Hypoxia-inducible factor 1-alpha (HIF-1α) inhibitors involved an MD simulation of the most potent compound, which demonstrated good binding efficiency and stability within the active site of the HIF-1α protein. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period; a stable RMSD trajectory suggests a stable binding mode. nih.gov Such simulations provide confidence that the binding pose predicted by docking is maintained in a more physiologically realistic, dynamic environment. nih.govpensoft.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For indazole derivatives, DFT studies provide a theoretical framework to understand their biological activities.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

In the study of novel 3-carboxamide indazole derivatives, DFT calculations have been employed to determine these frontier molecular orbitals. For instance, a series of 26 indazole derivatives were analyzed, and their HOMO-LUMO energy gaps were calculated. nih.gov The results revealed that certain derivatives possessed more substantial energy gaps, indicating greater stability. nih.gov The distribution of HOMO and LUMO across the indazole molecule provides insights into the regions susceptible to electrophilic and nucleophilic attack. nih.gov

Below is a table showcasing representative data for HOMO-LUMO energy gaps for a selection of synthesized N-alkylated indazole derivatives, illustrating the variance in electronic properties based on substitution patterns. nih.govrsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | - | - | 4.89 |

| 8c | - | - | 4.89 |

| 8s | - | - | 4.89 |

| 8u | - | - | 4.41 |

| 8x | - | - | 4.41 |

| 8z | - | - | 4.41 |

This data is representative of N-alkylated indazole derivatives from a specific study and not of 3-Iodo-1H-indazole-5-carbaldehyde. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its sites of reactivity. The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

For indazole derivatives, MEP analysis can elucidate the regions involved in intermolecular interactions, such as hydrogen bonding with biological targets. The charge distribution analysis provides a quantitative measure of the partial charges on each atom, further refining the prediction of reactive sites. These computational analyses are critical for understanding the structure-activity relationships (SAR) of indazole-based compounds.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and toxicological properties. In silico ADMET profiling utilizes computational models to predict these properties early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

Various computational tools and web-based servers are available to predict the ADMET properties of small molecules. These predictions are based on the physicochemical properties of the compound, such as molecular weight, lipophilicity (log P), solubility, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound.

For indazole derivatives, in silico ADMET studies have been conducted to evaluate their potential as orally bioavailable drugs. nih.gov These studies predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicological predictions can also be made, assessing the likelihood of a compound being a mutagen, carcinogen, or having other adverse effects.

The following table provides a hypothetical example of an in silico ADMET profile for a generic indazole derivative, based on common parameters assessed in such studies.

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | Low |

| Distribution | |

| Plasma Protein Binding (%) | >90% |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

| Toxicity | |

| AMES Mutagenicity | Non-mutagen |

| hERG I Inhibitor | Low risk |

This table represents a hypothetical ADMET profile for an illustrative indazole derivative and is not specific to this compound.

Applications Beyond Medicinal Chemistry

Utility in Material Science

The indazole scaffold is increasingly recognized for its role in the development of advanced functional materials. nih.govbldpharm.com Its rigid, planar, and aromatic nature provides a stable core for constructing polymers and optoelectronic materials. 3-Iodo-1H-indazole-5-carbaldehyde is a key precursor for accessing these advanced materials. arctomsci.combldpharm.com

The development of novel polymers often relies on bifunctional monomers that can be linked to create long chains. The amide bond, a crucial linkage in many high-performance polymers, can be formed from indazole derivatives. nih.gov this compound serves as an ideal starting point for creating such monomers. For instance, the aldehyde can be oxidized to a carboxylic acid, which can then be coupled with amines to form polyamides. Alternatively, the iodo group can be functionalized through cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to introduce other polymerizable groups. This dual reactivity allows for the synthesis of complex, multifunctional polymers with the thermally stable indazole core integrated into the polymer backbone, potentially imparting enhanced mechanical and thermal properties.

Indazole derivatives are promising candidates for use in OLED technology due to their inherent luminescent properties. researchgate.net Research has demonstrated that modifying the indazole core can produce materials with desirable photophysical characteristics, such as multi-colored phosphorescence and aggregation-induced emission (AIE). rsc.orgrsc.org

A study on 3-keto-indazole derivatives showed that the emission color could be tuned from blue to red depending on the substituent attached, a critical feature for developing full-color displays. rsc.org Another research avenue involves creating materials that exhibit AIE, where the molecules become highly emissive in an aggregated or solid state, which is ideal for OLED applications. rsc.org this compound is a prime candidate for synthesizing these materials. The aldehyde group can be used to build extended conjugated systems through reactions like the Wittig or Knoevenagel condensation, while the iodo- group allows for the attachment of other aromatic or AIE-active moieties via metal-catalyzed cross-coupling reactions.

Table 1: Properties of Functional Indazole Derivatives in Material Science

| Indazole Derivative Type | Application | Key Property/Finding | Research Focus |

|---|---|---|---|

| 3-Keto-indazoles | Luminescent Materials | Exhibited multi-colored phosphorescence (blue, green, red) at 80 K depending on the substituent. rsc.org | Development of phosphorescent emitters for OLEDs. |

| Indazole-Salicylaldimine | AIE Materials | Showed aggregation-induced emission (AIE) and could be used as a multi-stimuli-responsive fluorescent material. rsc.org | Exploiting AIE for solid-state lighting and sensors. |

Development of Fluorescent Probes for Advanced Biological Imaging

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. The indazole scaffold has been successfully incorporated into probes for detecting specific analytes and imaging cellular environments. researchgate.netnih.gov For example, an indazole-fused rhodamine dye was developed as a highly selective and sensitive fluorescent probe for detecting mercury ions (Hg²⁺) in water and for imaging within living cells. researchgate.net This probe demonstrated a clear "off-on" fluorescent response with a very low detection limit.

Similarly, other heterocyclic systems analogous to indazole, such as benzothiadiazole, have been used extensively to create probes for imaging lipid droplets, lysosomes, and other organelles. nih.gov this compound is an excellent platform for designing novel probes. The carbaldehyde group can react with hydrazines or amines to attach a recognition moiety (e.g., a group that binds a specific ion or molecule) and simultaneously form part of a fluorophore system. The iodo- group can be used to tune the electronic properties of the probe or to attach other functional groups, such as those that improve water solubility or target specific cellular compartments.

Table 2: Examples of Indazole-Based Fluorescent Probes

| Probe Structure | Analyte Detected | Key Feature | Detection Limit (LOD) |

|---|---|---|---|

| Indazole-fused Rhodamine | Mercury (Hg²⁺) | Selective "off-on" fluorescence signal. researchgate.net | 0.33 nM |

Role in Agrochemical Development

The indazole nucleus is a well-established pharmacophore in medicinal chemistry and is also a key component in a number of agrochemicals. nih.gov Research into indazole-based insecticides has shown that this chemical scaffold can be used to create potent active ingredients for crop protection. acs.org The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance, and the structural diversity of indazole derivatives makes them an attractive starting point.

This compound provides a clear synthetic route to a wide array of potential agrochemical candidates. Through established chemical transformations of the aldehyde and iodo groups, libraries of compounds can be generated and screened for insecticidal, herbicidal, or fungicidal activity. The versatility of this starting material allows for the systematic modification of the indazole core to optimize biological activity and environmental safety profiles.

Application in the Synthesis of Dyes and Pigments

The indazole ring is a chromophore found in various dyes and pigments. nih.gov A notable class of dyes derived from this scaffold are indazole azo dyes, which are known for producing strong and light-fast colors. google.com Azo dyes are created through the coupling of a diazonium salt with an electron-rich coupling component.

This compound can be readily converted into a precursor for azo dyes. A standard synthetic sequence would involve the reduction of the carbaldehyde group to an amine, followed by diazotization with nitrous acid to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds (like phenols or anilines) to produce a wide spectrum of azo dyes with the indazole core integral to the chromophoric system. The specific color and properties of the resulting dye can be fine-tuned by selecting different coupling partners, making this a versatile method for creating novel colorants for textiles, plastics, and other materials.

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-1H-indazole-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of a pre-functionalized indazole scaffold. For example:

- Direct iodination : Use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 0–25°C .

- Aldehyde protection : Protect the aldehyde group with a trimethylsilyl (TMS) moiety before iodination to prevent side reactions, followed by deprotection using mild acidic conditions (e.g., HCl in THF) .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the indazole NH proton is observed at δ 12.5–13.0 ppm (DMSO-d₆) .

- X-ray Crystallography : Use SHELXL for refinement . Challenges include iodine’s high electron density, requiring high-resolution data (≤1.0 Å) for accurate positioning.

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and pharmacological properties of this compound?

Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Iodine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing reactivity in cross-coupling reactions .

- Pharmacological Profiling : Screen against kinase targets (e.g., JAK2, EGFR) to assess iodine’s role in binding affinity. Compare with non-iodinated analogs using SPR or ITC .

Key Finding : Iodine at position 3 increases steric bulk, reducing off-target interactions but may lower solubility (LogP increases by ~0.5 units) .

Q. What strategies mitigate crystallization challenges for this compound in structural studies?

Methodological Answer :

- Co-crystallization : Use small-molecule additives (e.g., 1,2-diaminoethane) to stabilize lattice packing .

- Cryo-Cooling : Collect data at 100 K to minimize thermal motion artifacts. SHELXD is recommended for phase resolution in cases of twinning .

Data Contradiction : Some studies report monoclinic (P2₁/c) vs. orthorhombic (Pbca) systems due to solvent inclusion .

Q. How can computational models predict the reactivity of this compound in Suzuki-Miyaura cross-couplings?

Methodological Answer :

- Machine Learning : Train models on Reaxys/BKMS_METABOLIC datasets to predict coupling efficiency with aryl boronic acids. Key descriptors include iodine’s Mulliken charge and aldehyde’s electrophilicity index .

- Experimental Validation : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) in solvent systems (toluene/EtOH/H₂O) at 80–100°C .

Key Result : Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) achieve >80% conversion due to enhanced oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.